3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a β-keto ester with hydrazine to form a pyrazole intermediate.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine often involves the inhibition of specific enzymes or receptors. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine: A closely related compound with slight structural differences.
Uniqueness
3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for the development of targeted therapies and novel materials.
Properties
Molecular Formula |
C21H20N4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H20N4/c1-14-8-7-9-17(12-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-10-5-4-6-11-18/h4-13,23H,1-3H3 |
InChI Key |
WZJMKCXEAQGNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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